6-nitronaphthalene-1-sulfonic Acid
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Overview
Description
6-Nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of both nitro and sulfonic acid functional groups. This compound is notable for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitronaphthalene-1-sulfonic acid typically involves the nitration of naphthalene-1-sulfonic acid. This process is carried out by reacting naphthalene with sulfuric acid to form naphthalene-1-sulfonic acid, followed by nitration using a mixture of nitric acid and sulfuric acid . The reaction conditions include maintaining a temperature range of 30-95°C to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves electrochemical methods. The electroreduction of naphthalene nitrosulfonic acids is performed using various chemical reagents and electrolysis techniques. The process parameters include a current density of 5–10 A/dm², a temperature of 30–32°C, and a concentration of the initial nitro-compound at 10–13% .
Chemical Reactions Analysis
Types of Reactions: 6-Nitronaphthalene-1-sulfonic acid undergoes several types of chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products:
Scientific Research Applications
6-Nitronaphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical studies to understand the behavior of nitro and sulfonic acid groups in biological systems.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-nitronaphthalene-1-sulfonic acid primarily involves its reduction to naphthalene aminosulfonic acid. This process occurs via an intermediate formation of hydroxylamine, followed by a six-electron reduction stage . The presence of the sulfonic acid group influences the reduction process by affecting the anionic character of the species being reduced .
Comparison with Similar Compounds
- 1-Nitronaphthalene-4-sulfonic acid
- 1-Nitronaphthalene-5-sulfonic acid
- 1-Nitronaphthalene-8-sulfonic acid
Comparison: 6-Nitronaphthalene-1-sulfonic acid is unique due to its specific position of the nitro and sulfonic acid groups on the naphthalene ring. This positioning affects its chemical reactivity and applications. For instance, 1-nitronaphthalene-4-sulfonic acid and 1-nitronaphthalene-5-sulfonic acid have different reactivity patterns and are used in different industrial applications .
Properties
CAS No. |
54220-76-7 |
---|---|
Molecular Formula |
C10H7NO5S |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
6-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)17(14,15)16/h1-6H,(H,14,15,16) |
InChI Key |
ZTRNMLNZZWIBPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
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